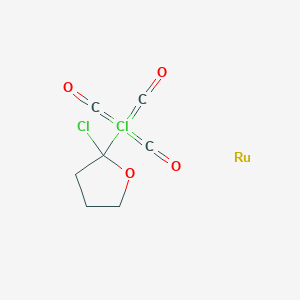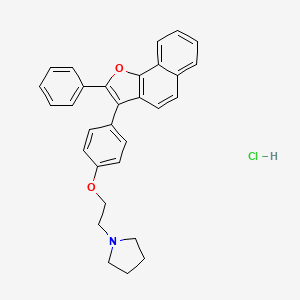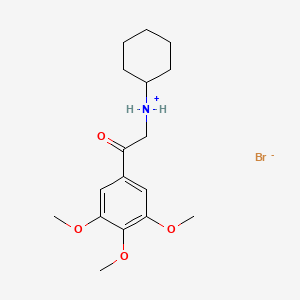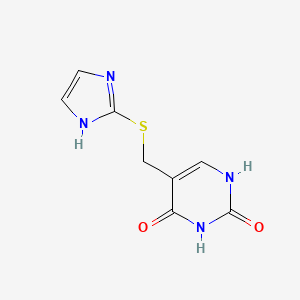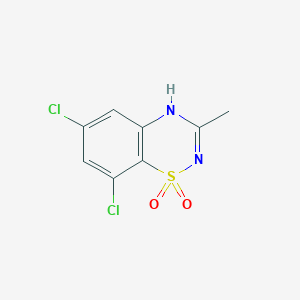
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms and a nitrile group, making it a valuable compound in various chemical applications. The compound’s molecular formula is C4H2F7NO, and it is often used in research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetrafluoropropyl trifluoromethyl ether with a suitable nitrile source. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted fluorinated compounds with various functional groups.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile involves its interaction with molecular targets through its fluorinated functional groups. The compound’s fluorine atoms can form strong interactions with various biological molecules, influencing their activity and stability. The nitrile group can also participate in nucleophilic addition reactions, further modulating the compound’s effects. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide: Similar in structure but contains an amide group instead of a nitrile group.
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride: Contains a fluorinated acyl fluoride group.
2,2,3,3-Tetrafluoropropyl trifluoromethyl ether: Lacks the nitrile group but shares the fluorinated ether structure.
Uniqueness
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile is unique due to the combination of its nitrile group and multiple fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable for specific applications that require these characteristics. The presence of the nitrile group also allows for additional chemical modifications, enhancing its versatility in various research and industrial contexts.
Propriétés
Numéro CAS |
22325-74-2 |
|---|---|
Formule moléculaire |
C4F7NO |
Poids moléculaire |
211.04 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanenitrile |
InChI |
InChI=1S/C4F7NO/c5-2(6,1-12)3(7,8)13-4(9,10)11 |
Clé InChI |
TUMIJBYWXGFKKC-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(C(OC(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)
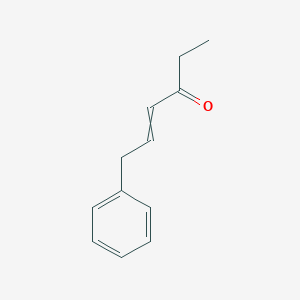
![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
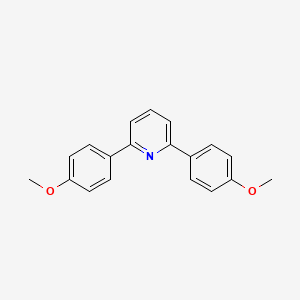
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)

